molecular formula C15H12Cl2N4O B2979438 3-(2,6-dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone CAS No. 923200-01-5

3-(2,6-dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone

Cat. No.: B2979438
CAS No.: 923200-01-5
M. Wt: 335.19
InChI Key: NWCXJRVHRHMDJC-UHFFFAOYSA-N
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Description

3-(2,6-dichlorobenzyl)-2-methyl-1-(4H-1,2,4-triazol-4-yl)-4(1H)-pyridinone is a useful research compound. Its molecular formula is C15H12Cl2N4O and its molecular weight is 335.19. The purity is usually 95%.
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Scientific Research Applications

Solid-Liquid Equilibria and Compound Formation

Research on solid-liquid equilibria and the formation of solid compounds involving similar chemical structures has been conducted. For example, the study by Domańska & Letcher (2000) focused on phase diagrams and the formation of solid addition compounds with various benzene derivatives, highlighting the role of charge-transfer interactions in compound formation (Domańska & Letcher, 2000).

Drug Delivery and Encapsulation

Mattsson et al. (2010) explored the self-assembly of certain ligands with ruthenium building blocks to encapsulate biologically relevant structures, aiming at enhanced cytotoxicities against cancer cells. This study demonstrates the potential of complex molecular architectures for targeted drug delivery (Mattsson et al., 2010).

Synthesis and Screening of Novel Derivatives

The synthesis of novel pyridine and fused pyridine derivatives for potential antimicrobial and antioxidant activities was investigated by Flefel et al. (2018), showcasing the versatility of pyridine-based compounds in synthesizing biologically active molecules (Flefel et al., 2018).

Coordination Compounds for Medical Applications

Workman et al. (2016) synthesized novel chelators based on 1-hydroxy-2(1H)-pyridinone coordinating groups to compete with bacterial siderophores, offering insights into the development of antimicrobial agents (Workman et al., 2016).

Enaminones as Building Blocks

Riyadh (2011) demonstrated the use of enaminones as building blocks for the synthesis of substituted pyrazoles, aiming at antitumor and antimicrobial activities. This study exemplifies the potential for designing compounds with specific biological activities (Riyadh, 2011).

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(1,2,4-triazol-4-yl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-10-11(7-12-13(16)3-2-4-14(12)17)15(22)5-6-21(10)20-8-18-19-9-20/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCXJRVHRHMDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1N2C=NN=C2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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